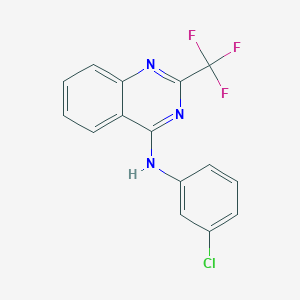
N-(3-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been associated with various types of cancer, including lung, breast, and colon cancer. AG-1478 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
N-(3-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases, such as HER2 and c-Met.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by blocking the activation of EGFR. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This further restricts the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has several advantages for lab experiments, including its high selectivity for EGFR and its ability to induce apoptosis in cancer cells. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments using this compound.
Orientations Futures
Future research on N-(3-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine could focus on several areas, including:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the efficacy of this compound in combination with other targeted therapies for cancer treatment.
3. Development of new formulations of this compound to improve its solubility and bioavailability.
4. Exploration of the potential use of this compound in other diseases, such as inflammatory disorders and autoimmune diseases.
5. Identification of biomarkers that can predict the response to this compound treatment in cancer patients.
Conclusion
This compound is a promising small molecule inhibitor that targets EGFR and has shown potential as a therapeutic agent for cancer treatment. Its selective inhibition of EGFR and ability to induce apoptosis in cancer cells make it a promising candidate for further research. Future studies could focus on optimizing the synthesis method, investigating its efficacy in combination with other targeted therapies, and exploring its potential use in other diseases.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its potential use as a therapeutic agent for cancer treatment. In vitro studies have shown that this compound inhibits the growth of cancer cells by blocking the activation of EGFR. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models of cancer. This compound has been shown to be effective in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3/c16-9-4-3-5-10(8-9)20-13-11-6-1-2-7-12(11)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVMIRAMKPMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-3-thiophenecarbohydrazide](/img/structure/B4706719.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706742.png)
![2,4-dichloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4706743.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4706754.png)
![8-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4706757.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4706758.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4706764.png)
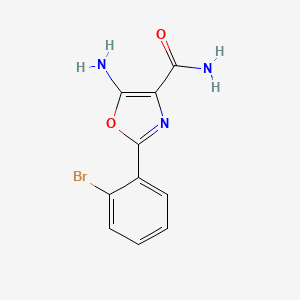
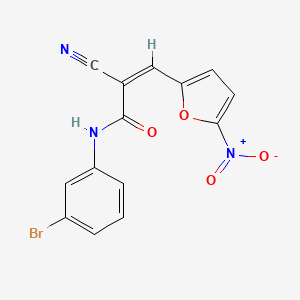
![N-(2,5-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4706770.png)
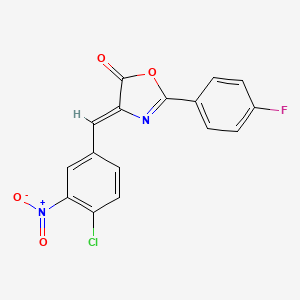
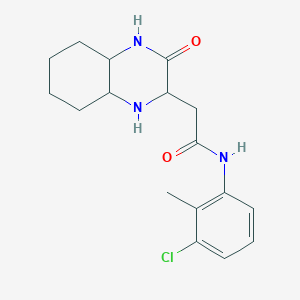
![1-({1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4706790.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4706795.png)